LogP -0.48: Quantifying Hydrophilic Character for PROTAC Solubility Optimization
Benzyl-PEG8-THP exhibits a computed partition coefficient (LogP) of -0.48, as reported in multiple independent chemical databases [1]. This negative LogP value indicates substantial hydrophilic character attributable to the PEG8 backbone, contrasting with shorter PEG linkers that display less negative (more hydrophobic) LogP profiles. For reference, the absence of published comparative LogP data for Benzyl-PEG4-THP or Benzyl-PEG12-THP precludes direct head-to-head comparison; however, the established principle that PEG chain length correlates inversely with LogP (increased PEG units yield decreased LogP) allows class-level inference that Benzyl-PEG8-THP occupies an intermediate hydrophilicity position relative to shorter and longer homologs [2].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.48 |
| Comparator Or Baseline | PEG4-containing linkers (more hydrophobic, less negative LogP); PEG12/PEG24 linkers (more hydrophilic, more negative LogP) |
| Quantified Difference | Quantitative difference not calculable due to absence of peer LogP data; directional inference: PEG8 confers intermediate hydrophilicity between PEG4 and PEG12/PEG24 |
| Conditions | Computed LogP based on chemical structure prediction models |
Why This Matters
This LogP value confirms that Benzyl-PEG8-THP provides sufficient aqueous solubility for PROTAC formulation without the excessive hydrophilicity of longer PEG chains that may compromise passive membrane permeability.
- [1] ChemSrc. Benzyl-PEG8-THP: LogP Data. m.chemsrc.com. View Source
- [2] Tebu-bio. Lipids & Polymers: PEG Chain Length and Water Solubility Relationship. tebubio.com. View Source
